Home > Products > Screening Compounds P107899 > Everolimus O-Silyl Impurity
Everolimus O-Silyl Impurity - 159351-68-5

Everolimus O-Silyl Impurity

Catalog Number: EVT-1477867
CAS Number: 159351-68-5
Molecular Formula: C59H97NO14Si
Molecular Weight: 1072.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.
Overview

Everolimus O-Silyl Impurity is a compound related to everolimus, a well-known drug used primarily in oncology and organ transplantation. This impurity arises during the synthesis of everolimus, which is derived from sirolimus, a natural product with immunosuppressive properties. Everolimus is classified as an mTOR (mammalian target of rapamycin) inhibitor, playing a crucial role in the regulation of cell growth and proliferation.

Source

The primary source of everolimus O-Silyl Impurity is the synthetic pathways used to produce everolimus. These pathways often involve the reaction of sirolimus with various silyl derivatives, which can lead to the formation of impurities due to incomplete reactions or side reactions that occur during synthesis .

Classification

Everolimus O-Silyl Impurity falls under the category of pharmaceutical impurities. It is a byproduct that can affect the purity and efficacy of the final pharmaceutical product. Understanding its formation and characteristics is essential for quality control in pharmaceutical manufacturing.

Synthesis Analysis

Methods

The synthesis of everolimus typically involves several steps, including:

  1. Reactions with Silyl Derivatives: Sirolimus is reacted with silyl derivatives such as 2-(t-butyldimethylsilyl)oxyethyl triflate in the presence of bases like 2,6-lutidine in organic solvents (e.g., toluene) at elevated temperatures (around 60°C) to form protected intermediates .
  2. Deprotection Steps: The protected intermediates undergo deprotection using aqueous hydrochloric acid, leading to crude everolimus. This step often results in the formation of impurities, including everolimus O-Silyl Impurity .
  3. Purification: The crude product typically requires purification techniques such as column chromatography to isolate pure everolimus from its impurities .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of everolimus O-Silyl Impurity can be inferred from its relation to everolimus. It contains a silyl group attached to the ether oxygen, which differentiates it from pure everolimus.

Data

  • Molecular Formula: The precise molecular formula for everolimus O-Silyl Impurity may vary based on the specific silyl derivative used.
  • Molecular Weight: The molecular weight will also depend on the specific structure but is generally higher than that of everolimus due to the added silyl group.
Chemical Reactions Analysis

Reactions

Everolimus O-Silyl Impurity can participate in various chemical reactions typical of silyl compounds:

  • Hydrolysis: In the presence of moisture, silyl groups can hydrolyze, leading to the regeneration of hydroxyl groups.
  • Transesterification: The presence of alcohols can lead to transesterification reactions, altering the impurity's structure.

Technical Details

These reactions are significant because they may affect the stability and activity of everolimus when present as an impurity in pharmaceutical formulations.

Mechanism of Action

Process

Everolimus functions primarily as an inhibitor of mTOR, which is involved in cell signaling pathways that regulate growth and metabolism. While everolimus O-Silyl Impurity does not have a documented mechanism of action distinct from everolimus, its presence may influence the pharmacokinetics and pharmacodynamics of the drug.

Data

Studies have shown that everolimus effectively inhibits mTORC1 signaling pathways without significantly affecting mTORC2 pathways. This selective inhibition is crucial for its therapeutic effects in cancer treatment and organ transplant rejection .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Everolimus O-Silyl Impurity may appear as a white to off-white solid.
  • Solubility: Its solubility characteristics would likely be similar to those of other silylated compounds, being soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: The stability of everolimus O-Silyl Impurity can be affected by environmental factors such as humidity and temperature.
  • Reactivity: As a silyl derivative, it may react with nucleophiles or undergo hydrolysis under appropriate conditions.
Applications

Scientific Uses

Everolimus O-Silyl Impurity primarily serves as an intermediate or byproduct in the synthesis of everolimus. Understanding its properties and behavior can aid in:

  • Quality Control: Monitoring its levels during production helps ensure that final products meet regulatory standards.
  • Research: Investigating its effects on biological systems may provide insights into how impurities influence drug efficacy and safety.
Introduction to Everolimus O-Silyl Impurity

Chemical Identity and Structural Characterization

Everolimus O-Silyl Impurity, systematically named 42-O-tert-Butyldimethylsilyloxyethyl Rapamycin or 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin, has the molecular formula C₅₉H₉₇NO₁₄Si and a molecular weight of 1072.52 g/mol [1] [4]. Structurally, it is the tert-butyldimethylsilyl (TBDMS)-protected intermediate of everolimus, where the TBDMS group shields the 42-hydroxyethyl functionality of the everolimus precursor. This modification occurs at the same molecular position where everolimus features a terminal hydroxyl group [2] [8].

  • Physical Properties: The impurity presents as a white to off-white solid with a melting point exceeding 93°C. Its purity in reference standard materials is typically >95% [1] [4].
  • Spectral Identification: Characterization relies on advanced spectroscopic techniques (NMR, MS, IR), though specific spectral data within the search results is limited. Its structure is confirmed through synthesis pathways correlating to sirolimus (rapamycin) derivatization [2].

Table 1: Key Chemical Characteristics of Everolimus O-Silyl Impurity

CharacteristicSpecificationReference
CAS Registry Number159351-68-5 [1]
Molecular FormulaC₅₉H₉₇NO₁₄Si [4]
Molecular Weight1072.52 g/mol [1]
Systematic Name42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin [4]
AppearanceWhite to Off-White Solid [1]
Melting Point>93 °C [1]
Purity (Reference Standard)>95% [4]

Role as a Process-Related Impurity in Everolimus Synthesis

Everolimus O-Silyl Impurity is intrinsically linked to the synthetic route of everolimus. Its formation and subsequent removal are pivotal steps in the manufacturing process.

  • Origin in Synthesis: The primary synthesis of everolimus involves the reaction of sirolimus (rapamycin, CAS 53123-88-9) with a silyl-protected electrophile, typically 2-(t-butyldimethylsilyl)oxyethyl triflate (TBDMS-O-CH₂-CH₂-OTf) [2] [8]. This coupling reaction aims to introduce the 42-O-(2-hydroxyethyl) moiety characteristic of everolimus. The TBDMS protecting group is employed to increase the reactivity of the ethoxyethyl reagent and prevent undesired side reactions at other sensitive sites on the complex sirolimus macrocycle. Consequently, 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin (the O-Silyl Impurity) is formed as the direct intermediate.
  • Deprotection Step: The final step in everolimus synthesis involves the selective removal of this TBDMS protecting group. This is typically achieved under acidic aqueous conditions (e.g., hydrochloric acid, HCl) to yield the desired everolimus (40-O-(2-hydroxyethyl) rapamycin) [2].
  • Process Challenge and Impurity Fate: The efficiency of this deprotection reaction is critical. Incomplete deprotection leaves residual Everolimus O-Silyl Impurity in the final API. Furthermore, the synthesis of the key reagent, 2-(t-butyldimethylsilyl)oxyethyl triflate, presents challenges as it is unstable and prone to decomposition during storage or reaction, potentially leading to side reactions and the formation of other impurities if not handled in situ [2] [8]. Optimizing reaction conditions (temperature, stoichiometry, catalyst use like silver acetate) and purification protocols (chromatography, crystallization) is essential to minimize the levels of this impurity [2].

Table 2: Role of O-Silyl Impurity in Everolimus Synthesis

Synthetic StageKey Process DetailsImpact on O-Silyl Impurity
Reagent FormationSynthesis of 2-(TBDMS-oxy)ethyl triflate from TBDMS-oxyethanol and triflic anhydride/base.Unstable reagent; decomposition risks generating impurities.
Coupling ReactionReaction of Sirolimus with 2-(TBDMS-oxy)ethyl triflate (e.g., in toluene/DCM, with base/activator).Directly forms O-Silyl Impurity as the key intermediate.
DeprotectionAcidic hydrolysis (e.g., aqueous HCl) of the TBDMS ether.Converts O-Silyl Impurity into Everolimus; incomplete reaction leaves residue.
PurificationChromatography and/or crystallization steps post-deprotection.Critical for removing residual O-Silyl Impurity and other process contaminants.

Regulatory Significance in Pharmaceutical Quality Control

As a defined process-related impurity, Everolimus O-Silyl Impurity (CAS 159351-68-5) is subject to stringent regulatory controls within pharmacopeial frameworks (e.g., USP, EP) and ICH guidelines (Q3A(R2), Q3B(R2)).

  • Specification Limits: Regulatory authorities mandate strict limits on identified impurities in APIs. While specific acceptance criteria for the O-Silyl Impurity in everolimus drug substance monographs are not explicitly detailed in the provided results, its classification necessitates control typically at levels ≤ 0.15% based on general ICH thresholds for unidentified impurities and the requirement for identification [3] [6] [7].
  • Analytical Control Strategies:
  • Stability-Indicating Methods: Forced degradation studies confirm that Everolimus O-Silyl Impurity is primarily a process-related impurity, not a major degradation product. Everolimus shows significant degradation under acidic conditions (7.02% degradation) and oxidative conditions (10.09% degradation), generating different impurities, but exhibits stability under alkaline, neutral, thermal, and photolytic stress (<1% degradation) [3] [6].
  • Chromatographic Methods: Reverse-phase HPLC is the standard technique for monitoring this impurity. A validated method using a C18 column (100x4.6 mm, 5µm) and mobile phase comprising acetate buffer (pH 6.5) and acetonitrile (50:50 v/v) at 1 mL/min flow rate with UV detection at 280 nm is employed [3] [7]. This method must be capable of resolving the O-Silyl Impurity from everolimus, sirolimus, and other potential impurities like Everolimus O-Ethyl Impurity or ring-opening products.
  • Reference Standards: Pharmacopeial and commercial suppliers (e.g., BOC Sciences) provide highly purified Everolimus O-Silyl Impurity (>95%) as certified reference standards (CRS) essential for method validation, system suitability testing, and quantitative analysis during batch release and stability studies [1] [4] [9].

Table 3: Analytical Monitoring and Regulatory Control of O-Silyl Impurity

AspectRegulatory/Control ConsiderationSupporting Evidence/Technique
ClassificationIdentified Process-Related ImpuritySynthesis pathway knowledge [2] [8]
Typical Control Level≤ Identification Threshold (e.g., ≤0.10-0.15%) per ICH Q3AICH Guidelines; Batch analysis data [3]
Primary Analytical MethodReversed-Phase HPLCC18 column, Acetate buffer:ACN (50:50), 280 nm [3]
Stability ProfileNot a major degradation product (Stable under thermal, photolytic, neutral, alkaline stress)Forced Degradation Studies [3] [6]
Reference StandardCommercially available (Purity >95%)BOC Sciences, TLC Pharma Labs [1] [10]

Properties

CAS Number

159351-68-5

Product Name

Everolimus O-Silyl Impurity

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C59H97NO14Si

Molecular Weight

1072.5 g/mol

InChI

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17+,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1

InChI Key

OCAIMYVVCQFDKI-JFPHMNFRSA-N

Synonyms

42-O-tert-Butyldimethylsilyloxyethyl Rapamycin; 42-O-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]rapamycin;

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.